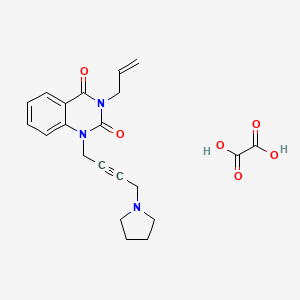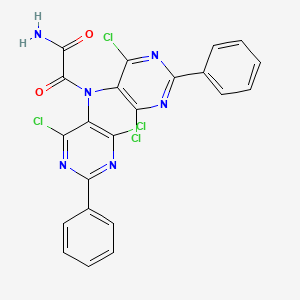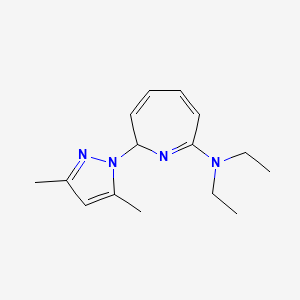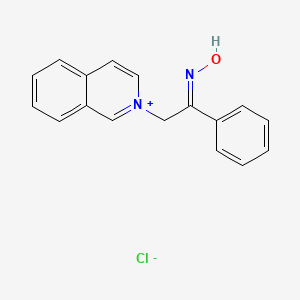
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by the presence of a hydroxyimino group attached to a phenylethyl side chain, which is further connected to an isoquinolin-2-ium core The chloride ion serves as the counterion to balance the charge of the isoquinolinium cation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride typically involves a multi-step process. One common synthetic route starts with the preparation of the isoquinoline core, which can be achieved through the Pomeranz-Fritsch reaction. This involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Next, the phenylethyl side chain is introduced through a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyimino group is then introduced via an oximation reaction, where the phenylethyl group is treated with hydroxylamine hydrochloride under basic conditions.
Finally, the isoquinolin-2-ium chloride salt is formed by treating the hydroxyimino-phenylethyl isoquinoline with hydrochloric acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the isoquinolin-2-ium core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(Hydroxyimino)-2-phenylethyl)quinolin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)pyridin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)benzimidazol-2-ium chloride
Uniqueness
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to similar compounds with quinoline, pyridine, or benzimidazole cores
Properties
CAS No. |
33860-81-0 |
|---|---|
Molecular Formula |
C17H15ClN2O |
Molecular Weight |
298.8 g/mol |
IUPAC Name |
(NE)-N-(2-isoquinolin-2-ium-2-yl-1-phenylethylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-18-17(15-7-2-1-3-8-15)13-19-11-10-14-6-4-5-9-16(14)12-19;/h1-12H,13H2;1H/b18-17-; |
InChI Key |
NXXQDOFCUHEEAE-YBFBCAGJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


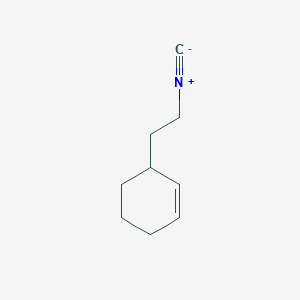
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)
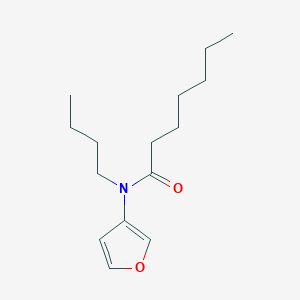


![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
![2-Methyl-4-oxooctahydro-2H-pyrido[1,2-a]pyrimidin-9-yl acetate](/img/structure/B15212954.png)

